3,5-Pyridinedicarbonyl chloride

説明

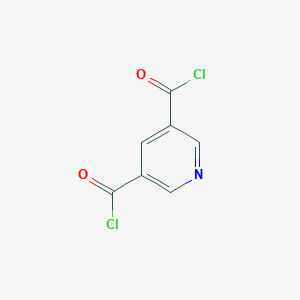

3,5-Pyridinedicarbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl2NO2 and its molecular weight is 204.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It has been used in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the specific reaction conditions and the presence of other reactants .

Mode of Action

3,5-Pyridinedicarbonyl dichloride is a reactive compound that can participate in various chemical reactions. For instance, it has been shown to undergo uncatalyzed N-activation and nucleophilic 1,2-dearomatization when induced by thiocyanate ion . This reaction leads to the formation of a novel and stable 1,2-dihydropyridine-based heterocyclic compound .

Result of Action

Its ability to participate in various chemical reactions suggests that it could have diverse effects depending on the specific context of its use .

Action Environment

The action, efficacy, and stability of 3,5-Pyridinedicarbonyl dichloride can be influenced by various environmental factors. These may include the presence of other reactants, reaction conditions (such as temperature and pH), and the specific chemical environment

生物活性

3,5-Pyridinedicarbonyl chloride (C7H3Cl2NO2) is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its synthesis, biological properties, and implications in pharmacology, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of 3,5-pyridinedicarboxylic acid or its derivatives. The reaction often employs reagents such as thionyl chloride or oxalyl chloride to convert the carboxylic acid groups into acyl chlorides. This transformation is crucial for the subsequent derivatization of the compound, which can lead to various biologically active derivatives.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound and its derivatives. For instance, compounds synthesized from this precursor were tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated significant antimicrobial activity, with certain derivatives exhibiting superior efficacy compared to standard antibiotics.

Table 1: Antimicrobial Activity of Derivatives

| Compound No. | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 12 |

| 3 | Candida albicans | 10 |

| 4 | Aspergillus niger | 14 |

Anti-Inflammatory Activity

In addition to antimicrobial properties, compounds derived from this compound have shown promising anti-inflammatory effects. A study evaluated the efficacy of these compounds in reducing carrageenan-induced edema in rat models. The results indicated that certain derivatives provided significant protection against edema compared to control treatments.

Table 2: Anti-Inflammatory Activity

| Compound No. | Dose (mg/kg) | % Protection Against Edema |

|---|---|---|

| 1 | 2.5 | 86.16 ± 0.052 |

| 2 | 5.0 | 98.18 ± 0.053 |

| 3 | 2.5 | 93.45 ± 0.074 |

| 4 | 5.0 | 99.08 ± 0.062 |

Anticancer Activity

The anticancer potential of derivatives synthesized from this compound has also been investigated extensively. In vitro studies demonstrated that several compounds exhibited cytotoxic effects against various cancer cell lines, including breast cancer cell lines (MCF7 and MDAMB231). Notably, some compounds showed IC50 values comparable to established chemotherapeutic agents.

Table 3: Anticancer Activity Against Breast Cancer Cell Lines

| Compound No. | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 1.5 |

| B | MDAMB231 | 2.0 |

| C | HS578T | >10 |

Case Studies

- Antimicrobial Efficacy : A study published in PMC highlighted the synthesis and biological evaluation of new derivatives based on pyridine scaffolds, including those derived from this compound. The derivatives exhibited potent antimicrobial activity against a variety of pathogens, indicating their potential as therapeutic agents against infectious diseases .

- Anti-Inflammatory Mechanism : Research focusing on inflammation models revealed that certain compounds derived from this precursor significantly inhibited the production of pro-inflammatory cytokines and reduced edema in vivo . This suggests a mechanism that could be harnessed for developing anti-inflammatory drugs.

- Anticancer Properties : In vitro tests indicated that specific derivatives displayed selective cytotoxicity towards cancer cell lines while sparing normal cells, thus presenting a promising avenue for targeted cancer therapy .

特性

IUPAC Name |

pyridine-3,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBDFUOZKKFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295176 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-61-0 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。